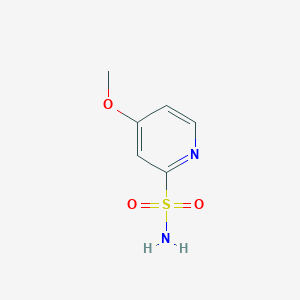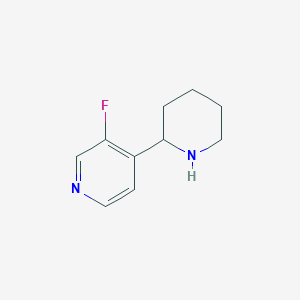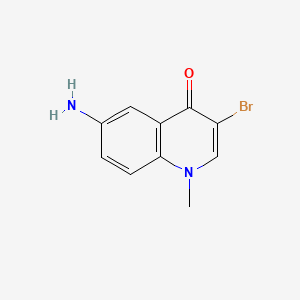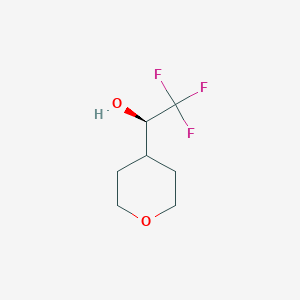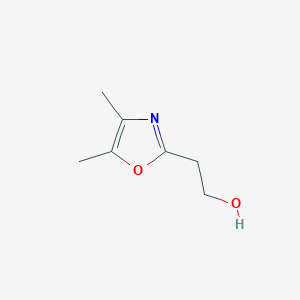
2-(Dimethyl-1,3-oxazol-2-yl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dimethyl-1,3-oxazol-2-yl)ethan-1-ol is a chemical compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring This particular compound is characterized by the presence of a hydroxyl group attached to an ethyl chain, which is connected to the oxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethyl-1,3-oxazol-2-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-aminoethanol with dimethyl oxalate under acidic conditions to form the oxazole ring. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to ensure complete cyclization.
Another method involves the use of tosylmethyl isocyanide (TosMIC) in the presence of a base, such as sodium hydride, to form the oxazole ring. This reaction is usually performed in an organic solvent, such as dimethylformamide, and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems can help optimize reaction conditions and ensure consistent product quality. Additionally, the recovery and recycling of solvents and catalysts are important considerations to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
2-(Dimethyl-1,3-oxazol-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-(Dimethyl-1,3-oxazol-2-yl)acetaldehyde.
Reduction: The oxazole ring can be reduced under specific conditions to form a saturated ring structure.
Substitution: The hydrogen atoms on the oxazole ring can be substituted with various functional groups, such as halogens or alkyl groups, through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reaction is typically carried out in an aqueous or organic solvent at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used. The reaction is usually performed in an inert atmosphere to prevent oxidation.
Substitution: Electrophilic aromatic substitution reactions often require a catalyst, such as aluminum chloride, and are carried out in an organic solvent like dichloromethane.
Major Products
Oxidation: 2-(Dimethyl-1,3-oxazol-2-yl)acetaldehyde
Reduction: Saturated oxazole derivatives
Substitution: Various substituted oxazole derivatives, depending on the reagents used
科学研究应用
2-(Dimethyl-1,3-oxazol-2-yl)ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders and infections.
Materials Science: It can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and mechanical strength.
Biological Research: The compound can be used as a probe to study enzyme activity and protein interactions due to its ability to form stable complexes with biological molecules.
Industrial Applications: It can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 2-(Dimethyl-1,3-oxazol-2-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxyl group can form hydrogen bonds with active site residues, while the oxazole ring can participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein and lead to therapeutic effects.
相似化合物的比较
Similar Compounds
2-(Dimethyl-1,3-oxazol-4-yl)ethan-1-amine: This compound has a similar structure but contains an amine group instead of a hydroxyl group. It is used in similar applications, such as medicinal chemistry and materials science.
2-(Dimethyl-1,3-oxazol-5-yl)ethan-1-ol: This compound has the hydroxyl group attached to a different position on the oxazole ring. It exhibits similar chemical reactivity and applications.
Uniqueness
2-(Dimethyl-1,3-oxazol-2-yl)ethan-1-ol is unique due to the specific positioning of the hydroxyl group, which can influence its reactivity and interactions with other molecules. This unique structure allows for the formation of specific hydrogen bonds and other interactions that may not be possible with similar compounds.
属性
分子式 |
C7H11NO2 |
|---|---|
分子量 |
141.17 g/mol |
IUPAC 名称 |
2-(4,5-dimethyl-1,3-oxazol-2-yl)ethanol |
InChI |
InChI=1S/C7H11NO2/c1-5-6(2)10-7(8-5)3-4-9/h9H,3-4H2,1-2H3 |
InChI 键 |
HQPVJRJBSXIKAD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(OC(=N1)CCO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Azetidin-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13602713.png)



![[(2S)-3-bromo-2-(tert-butoxy)propyl]benzene](/img/structure/B13602742.png)


